molecular formula C8H12O2 B6201578 1-methyl-2-oxabicyclo[2.2.2]octan-3-one CAS No. 59498-98-5

1-methyl-2-oxabicyclo[2.2.2]octan-3-one

Cat. No.: B6201578
CAS No.: 59498-98-5
M. Wt: 140.2
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Description

Contextualization of the Bicyclo[2.2.2]octane Scaffold in Organic Synthesis

The bicyclo[2.2.2]octane framework is a highly rigid and sterically defined carbocyclic system that has garnered significant attention in organic synthesis. Its unique cage-like structure provides a robust scaffold for the precise spatial arrangement of functional groups, making it a valuable building block in various chemical disciplines. This structural rigidity is exploited in drug discovery to create mimics of natural products and biological molecules, enhancing binding specificity with targets like enzymes and receptors. Furthermore, the bicyclo[2.2.2]octane unit is found in several natural products and has been utilized as a key structural element in the total synthesis of complex molecules. nih.govnih.gov The synthesis of this scaffold is often achieved through cycloaddition reactions, most notably the Diels-Alder reaction, which allows for the efficient construction of the bicyclic core. nih.govresearchgate.net

Structural Framework of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one within the Bicyclo[2.2.2]octane and Lactone Families

This compound is a molecule that integrates the key features of both the bicyclo[2.2.2]octane and lactone families. Its core is the 2-oxabicyclo[2.2.2]octane system, where one of the methylene (B1212753) bridges of the parent bicyclo[2.2.2]octane is replaced by an oxygen atom, forming an ether linkage. This heterobicyclic system retains the rigid, bridged structure while introducing an element of polarity.

The lactone functionality is incorporated as a carbonyl group at the C3 position, adjacent to the bridgehead oxygen. The "1-methyl" designation indicates a methyl group substitution at the bridgehead carbon (C1). This substitution pattern results in a quaternary carbon center at the bridgehead. The structure is thus a γ-lactone fused to a bicyclic ether framework. The synthesis of such a structure can be envisaged through several routes, including the intramolecular cyclization of a suitably substituted 4-hydroxycyclohexane-1-carboxylic acid or via a Diels-Alder reaction followed by lactonization. researchgate.netcdnsciencepub.com

Table 1: Key Structural Features of this compound

FeatureDescription
Core ScaffoldBicyclo[2.2.2]octane
HeteroatomOxygen at position 2, forming a 2-oxabicyclo system
Functional GroupLactone (cyclic ester) at position 3
SubstitutionMethyl group at the bridgehead carbon (C1)
Resulting ClassBridged Bicyclic Heterocyclic Lactone

Overview of Research Trajectories for Bicyclic Lactones

Research into bridged bicyclic lactones is driven by their presence in biologically active natural products and their utility as synthetic intermediates. nih.gov Current research trajectories focus on several key areas:

Asymmetric Synthesis: A major focus is the development of stereoselective methods to access chiral bicyclic lactones. This includes the use of chiral catalysts in reactions like asymmetric hydroformylation followed by cyclization to construct enantiomerically pure products. nih.gov

Novel Synthetic Methodologies: Chemists continue to explore new and efficient ways to construct these complex scaffolds. This includes leveraging transition metal-catalyzed reactions and novel cycloaddition strategies. researchgate.net The development of one-pot reaction sequences to build the bicyclic lactone core from simple starting materials is also an active area of investigation.

Applications in Total Synthesis: Bridged bicyclic lactones serve as crucial intermediates in the synthesis of complex natural products. Research efforts are often directed at the efficient synthesis of a specific bicyclic lactone core as a key step in a larger synthetic campaign. nih.gov

Bioisosteric Replacement: The rigid framework of bicyclic systems, including those containing lactones, is being explored for its potential in medicinal chemistry. The 2-oxabicyclo[2.2.2]octane scaffold, for instance, has been investigated as a saturated bioisostere for the phenyl ring, offering improved physicochemical properties for drug candidates. nih.gov

Table 2: Related Bicyclo[2.2.2]octane Derivatives and their Characterization

This table presents data for compounds structurally related to this compound, as direct detailed research findings on the title compound are limited in the literature. These related structures provide insight into the expected properties and synthetic accessibility.

Compound NameCAS NumberMolecular FormulaKey Synthetic MethodSelected Spectroscopic Data/Physical PropertiesReference
1-Methylbicyclo[2.2.2]oct-5-en-2-one73539-56-7C₉H₁₂ODiels-Alder reactionIR (CCl₄): 1730 cm⁻¹; ¹H NMR (CDCl₃): δ 1.17 (s, 3H, CH₃) cdnsciencepub.com
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-methanol70332-99-9C₁₀H₁₈O₂Metabolite isolationmp 99 °C; IR (Nujol): 3230 cm⁻¹; ¹H NMR (CDCl₃): δ 1.06 (s, 3H, 1-Me), 1.27 (s, 3H, 3-Me) researchgate.net
2-Oxabicyclo[2.2.2]octan-3-one6244-67-3C₇H₁₀O₂Not specifiedEnthalpy of combustion (−ΔH_c): 3717.5 ± 1.3 kJ·mol⁻¹ researchgate.net
exo-6-Hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactoneNot availableC₁₁H₁₂O₄Intramolecular Diels-AlderIR (CHCl₃): 1785, 1740 cm⁻¹; ¹H NMR (CDCl₃): δ 1.22 (s, 3H, C4-Me), 1.48 (s, 3H, C6-Me) cdnsciencepub.com

Properties

CAS No.

59498-98-5

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 1 Methyl 2 Oxabicyclo 2.2.2 Octan 3 One

Ring-Opening Polymerization (ROP) of 2-Oxabicyclo[2.2.2]octan-3-one

The ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one provides a route to polyesters with alicyclic units directly in the polymer backbone, which can impart enhanced thermal and mechanical properties. The polymerization can proceed through various mechanisms, each influencing the resulting polymer's structure and characteristics.

Anionic Polymerization Mechanisms (e.g., n-Butyl Lithium, Sodium Methoxide (B1231860) Initiation)

Anionic ring-opening polymerization (AROP) of 2-oxabicyclo[2.2.2]octan-3-one can be initiated by strong bases such as n-butyl lithium (n-BuLi) and sodium methoxide (MeONa). When n-BuLi is used as an initiator, the polymerization typically yields polyesters that retain the cis-1,4-disubstituted cyclohexane (B81311) ring structure of the monomer.

In contrast, initiation with sodium methoxide can lead to both cis and trans isomeric units within the polymer chain. This stereochemical variation arises from a competing cis-to-trans isomerization mechanism that can occur under the strongly basic conditions created by sodium methoxide.

Cationic Polymerization Mechanisms (e.g., Trifluoromethanesulfonic Acid Catalysis)

Cationic ring-opening polymerization (CROP) of 2-oxabicyclo[2.2.2]octan-3-one can be effectively catalyzed by strong protic acids like trifluoromethanesulfonic acid (TfOH). This method, particularly when carried out in the presence of an alcohol initiator such as benzyl (B1604629) alcohol, is known to produce polyesters with a high degree of stereoregularity, preserving the cis-1,4-disubstituted cyclohexane structure. The mechanism involves the protonation of the lactone's carbonyl oxygen, followed by nucleophilic attack of the alcohol initiator or the growing polymer chain, leading to ring opening.

Organocatalyzed ROP Investigations

The use of organocatalysts for the ROP of cyclic esters has gained significant attention as a method to produce well-defined polymers under mild conditions. While specific investigations into organocatalyzed ROP of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one are not extensively detailed in the literature, studies on the parent compound, 2-oxabicyclo[2.2.2]octan-3-one, show that organic superbases can catalyze the polymerization. These reactions can also lead to a mix of cis and trans isomers in the final polymer, similar to what is observed with strong anionic initiators like sodium methoxide.

Influence of Stereochemistry on Polymerization Pathways and Products

The stereochemistry of the bicyclo[2.2.2]octane ring system plays a crucial role in the polymerization process and the properties of the resulting poly(2-oxabicyclo[2.2.2]octan-3-one). The polymerization conditions, particularly the choice of initiator or catalyst, can dictate the stereochemical outcome.

As mentioned, initiators like n-butyl lithium and cationic catalysts like trifluoromethanesulfonic acid tend to preserve the cis configuration of the monomer unit in the polymer chain. Conversely, stronger basic conditions, such as those provided by sodium methoxide or certain organic superbases, can induce epimerization at the carbon atom adjacent to the carbonyl group, leading to a polymer with both cis and trans linkages. This difference in stereochemistry significantly impacts the polymer's physical properties. Stereoregular polymers, whether all-cis or all-trans, generally exhibit higher crystallinity and melting temperatures compared to their stereoirregular counterparts.

Polymerization ConditionInitiator/CatalystResulting Polymer Stereochemistry
Anionicn-Butyl LithiumAll-cis
AnionicSodium Methoxidecis and trans mixture
CationicTrifluoromethanesulfonic AcidAll-cis
OrganocatalyzedOrganic Superbasecis and trans mixture

Degradation Pathways of Poly(2-oxabicyclo[2.2.2]octan-3-one)

The polyester (B1180765) derived from 2-oxabicyclo[2.2.2]octan-3-one can be degraded under certain conditions. For instance, treatment with acid at elevated temperatures can lead to the recovery of 3-cyclohexenecarboxylic acid. This demonstrates a potential for chemical recycling of the polymer back to a valuable small molecule.

Transformations of Functional Groups on the Bicyclo[2.2.2]octane Core

The rigid bicyclo[2.2.2]octane framework is a versatile scaffold that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives with potential applications in materials science and medicinal chemistry. While the primary focus of this article is on the lactone, the reactivity of the core structure is pertinent.

The bicyclo[2.2.2]octene skeleton, a related structure, is often synthesized via a Diels-Alder reaction. Once formed, the functional groups on this core can be modified. For example, fused succinic anhydride (B1165640) rings on a bicyclo[2.2.2]octene can react with nucleophiles like hydrazines and amines. The double bond within the bicyclo[2.2.2]octene system also presents a site for further derivatization.

In bicyclo[2.2.2]octenones, which contain a ketone functional group on the bicyclic core, a variety of transformations have been explored. These include oxidative scission reactions that can cleave carbon-carbon bonds within the core to create highly functionalized cyclohexene (B86901) derivatives. researchgate.net Such reactions can be chemoselective, leaving other functional groups, like olefins, intact for further manipulation. researchgate.net These transformations highlight the potential to use the bicyclo[2.2.2]octane core as a template to construct complex molecular architectures.

Oxidation Reactions

The oxidation of the hydroxymethyl group at the C1 position of the 2-oxabicyclo[2.2.2]octane core is a key transformation. For instance, (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol can undergo oxidation to yield the corresponding carboxylic acid or aldehyde. This is a fundamental reaction for introducing acidic or electrophilic carbonyl functionalities. A related transformation involves the Swern oxidation of alcohol 49 (a derivative of the 2-oxabicyclo[2.2.2]octane system) which produces aldehyde 51 in a 63% yield. nih.gov Similarly, oxidation of alcohol 53, an isomer of 49, leads to the formation of carboxylic acid 54. nih.gov In the structurally related 1,8-cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane), oxidation with chromyl acetate (B1210297) results in the formation of a ketone, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one, along with several other minor oxidized products. acs.org

Starting MaterialOxidizing AgentProductYield
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanolGeneral Oxidizing AgentsCarboxylic acid or Aldehyde-
Alcohol 49Swern Oxidation ReagentsAldehyde 5163% nih.gov
Alcohol 53General Oxidizing AgentsCarboxylic Acid 54- nih.gov
1,8-CineoleChromyl Acetate1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one60% acs.org

Reduction Reactions

The reduction of the lactone functionality within the 2-oxabicyclo[2.2.2]octane framework provides access to important alcohol derivatives. For example, the reduction of an iodo-substituted 2-oxabicyclo[2.2.2]octane (iodide 6) with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol (alcohol 49) in a high yield of 90%. nih.gov This highlights an efficient method for converting a lactone to a diol precursor. Similarly, the nitrile group in related bicyclic compounds can be reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H), which is then further reduced to an alcohol. google.com

In a related system, the ketone 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one can be reduced to the corresponding alcohol. The stereochemical outcome of this reduction is dependent on the reducing agent used. Reduction with lithium aluminum hydride gives the cis-alcohol stereospecifically. rsc.org

Starting MaterialReducing AgentProductYield
Iodide 6LiAlH4Alcohol 4990% nih.gov
Nitrile 10DIBAL-H, then further reductionAlcohol 12- google.com
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-oneLiAlH4cis-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol- rsc.org

Substitution Reactions

The 2-oxabicyclo[2.2.2]octane core can be functionalized through various substitution reactions. The hydroxymethyl group of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol can be substituted with other functional groups using appropriate reagents, including halogenated compounds and ethers. For instance, an iodo-substituted bicyclic compound can react with sodium azide (B81097), followed by reduction, to form an amine. nih.gov It can also react with potassium acetate, followed by hydrolysis, to yield an alcohol. nih.gov Furthermore, O-mesylation of an alcohol derivative followed by reaction with lithium bromide can introduce a bromine atom. nih.gov

Starting MaterialReagent(s)Product Type
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanolHalogenated compounds, ethersSubstituted methyl group
Iodide 321. NaN3, 2. ReductionAmine 52 nih.gov
Iodide 321. KOAc, 2. HydrolysisAlcohol 53 nih.gov
Alcohol 491. MsCl, 2. LiBrBromide 50 nih.gov

Rearrangement Reactions

Rearrangement reactions, such as the Ireland-Claisen rearrangement, are powerful tools for carbon-carbon bond formation and have been applied to systems related to the 2-oxabicyclo[2.2.2]octane core. bath.ac.uk This scielo.brscielo.br-sigmatropic rearrangement of allyl enol ethers can proceed with high diastereoselectivity, providing access to γ,δ-unsaturated carboxylic acids. bath.ac.uk While direct examples involving this compound are not prevalent, the principles of such rearrangements are applicable. For example, a stepwise hetero-Diels–Alder/Claisen rearrangement pathway has been considered for the reaction between dienes and ketenes, which can lead to bicyclic enol ethers structurally analogous to derivatives of the target compound. researchgate.net

Enzymatic Transformations and Regioselective Hydroxylation of Related Bicyclic Ethers

Enzymatic reactions offer a highly selective method for the functionalization of bicyclic ethers like the 2-oxabicyclo[2.2.2]octane system. The regioselective hydroxylation of the related monoterpenoid, 1,8-cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane), is a significant challenge in synthetic organic chemistry but can be achieved with high stereoselectivity using microorganisms. scielo.brresearchgate.netscielo.br

Fungi such as Mucor ramannianus and Aspergillus niger have been shown to hydroxylate 1,8-cineole to produce 2-exo-hydroxy-1,8-cineole (B1238311) and 3-exo-hydroxy-1,8-cineole. researchgate.net Cytochrome P450 enzymes are key to these transformations. For example, cytochrome P450 3A enzymes in rat and human liver microsomes oxidize 1,8-cineole, with 2-exo-hydroxy-1,8-cineole being the primary metabolite in humans. scielo.brscielo.brnih.gov The enzyme 1,8-cineole 2-endo-monooxygenase (CYP176A1) from the bacterium Citrobacter braakii specifically hydroxylates 1,8-cineole to 2-endo-hydroxy-1,8-cineole. qmul.ac.uk Furthermore, cytochrome P450 monooxygenase CYP101J2 from Sphingobium yanoikuyae B2 can regioselectively hydroxylate 1,8-cineole at the carbon atom adjacent to the methyl-substituted bridgehead. iucr.org

Organism/EnzymeSubstrateProduct(s)
Mucor ramannianus, Aspergillus niger1,8-Cineole2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole researchgate.net
Human Liver Microsomes (CYP3A4)1,8-Cineole2-exo-hydroxy-1,8-cineole (major) scielo.brscielo.brnih.gov
Citrobacter braakii (CYP176A1)1,8-Cineole2-endo-hydroxy-1,8-cineole qmul.ac.uk
Sphingobium yanoikuyae B2 (CYP101J2)1,8-Cineole(1S,4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol iucr.org

Stability Studies of the 2-Oxabicyclo[2.2.2]octane Core under Various Conditions

The stability of the 2-oxabicyclo[2.2.2]octane core is a critical factor in its application, particularly in medicinal chemistry where it is explored as a bioisostere for the phenyl ring. nih.govresearchgate.net Replacing a phenyl ring with this saturated, three-dimensional scaffold can lead to improved physicochemical properties. nih.govresearchgate.netenamine.net

Studies have shown that incorporating the 2-oxabicyclo[2.2.2]octane core into drug molecules like Imatinib can enhance metabolic stability in human liver microsomes. nih.gov Specifically, the half-life of the modified Imatinib was increased by nearly 50%. nih.gov This increased stability is a significant advantage in drug design. The bicyclic ether structure is generally more stable than strained systems like oxetanes. nih.gov However, the lactone functionality within this compound introduces a potential site for hydrolysis under acidic or basic conditions, a factor that must be considered in its applications. The stability of related ketone derivatives has been investigated under acidic conditions, with some compounds decomposing to form other cyclic structures. acs.org

Compound/SystemConditionObservation
2-Oxabicyclo[2.2.2]octane core in ImatinibHuman Liver MicrosomesIncreased metabolic stability, ~50% longer half-life. nih.gov
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-oneAcidic (oxalic, phthalic, or sulfuric acid)Decomposes to piperitenone (B1678436) and other products. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the chemical shifts of ¹H and ¹³C nuclei, it is possible to map the connectivity and stereochemistry of the compound.

The protons on the carbon adjacent to the lactone oxygen (C4) would be expected to resonate at a downfield position due to the deshielding effect of the oxygen atom. The bridgehead proton would also exhibit a characteristic shift. The methyl group protons at the C1 position would likely appear as a singlet in the upfield region of the spectrum. The remaining methylene (B1212753) protons on the bicyclic rings would display complex splitting patterns due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-methyl-2-oxabicyclo[2.2.2]octan-3-one based on Analogous Compounds

Proton Predicted Chemical Shift (ppm)
CH₃ ~1.2-1.5
Bridgehead CH ~2.5-3.0
CH₂ adjacent to O ~3.8-4.2

Note: These are estimated values based on general principles and data for related compounds.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The most downfield signal would be attributed to the carbonyl carbon of the lactone group, typically appearing in the range of 170-180 ppm. The quaternary carbon atom (C1) bearing the methyl group would also have a distinct chemical shift. The carbon atom bonded to the lactone oxygen (C4) is expected to be significantly deshielded. The remaining methylene and bridgehead carbons would resonate at higher fields. The chemical shifts of various bicyclo[2.2.2]octane derivatives have been extensively studied, providing a solid basis for these predictions cdnsciencepub.comcdnsciencepub.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

Carbon Predicted Chemical Shift (ppm)
C=O ~170-180
C1 (quaternary) ~80-90
C4 (adjacent to O) ~70-80
Bridgehead CH ~30-40
CH₂ ~20-35

Note: These are estimated values based on general principles and data for related compounds.

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful computational tool used to predict NMR chemical shifts with a high degree of accuracy. This approach calculates the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts. The accuracy of GIAO calculations is dependent on the level of theory and the basis set used. For reliable predictions, it is common to use density functional theory (DFT) methods, such as B3LYP, with appropriate basis sets. The GIAO method has been successfully applied to determine the structure of complex organic molecules, including various lactones and bicyclic systems.

The process involves first optimizing the molecular geometry of this compound using a suitable level of theory. Subsequently, the NMR shielding constants are calculated at the same or a higher level of theory. These theoretical values are then scaled or referenced against a known standard, such as tetramethylsilane (TMS), to yield the predicted chemical shifts. This computational approach can be particularly useful in distinguishing between possible stereoisomers and confirming structural assignments made based on experimental data.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone. The frequency of this band is sensitive to the ring strain of the bicyclic system. For six-membered ring lactones (δ-lactones), the C=O stretching frequency typically appears around 1735-1750 cm⁻¹. The C-O stretching vibrations of the lactone would also give rise to characteristic bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Frequencies for this compound

Functional Group Predicted Frequency Range (cm⁻¹)
C=O (lactone) stretch ~1735-1750
C-O stretch ~1000-1300

Note: These are estimated values based on general principles and data for related bicyclic lactones.

A Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of the vibrational modes observed in an IR or Raman spectrum. It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. To perform a PED analysis, a theoretical frequency calculation must first be carried out, typically using DFT methods.

For this compound, a PED analysis would confirm the assignment of the prominent C=O stretching vibration. It would also help to unravel the complex vibrational modes in the fingerprint region, which arise from the coupling of various C-C stretching, C-H bending, and other skeletal vibrations of the bicyclic framework. Such an analysis would provide a more complete and nuanced understanding of the molecule's vibrational dynamics beyond a simple functional group interpretation. Computational studies on similar rigid bicyclic systems have demonstrated the utility of PED analysis in accurately assigning complex vibrational spectra ekb.eg.

Electronic Spectroscopy for Understanding Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy and TD-SCF Calculations

No experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are available in the reviewed literature. Theoretical investigations using Time-Dependent Self-Consistent Field (TD-SCF) or Time-Dependent Density Functional Theory (TD-DFT) methods, which are powerful tools for predicting electronic transitions, have been applied to similar bicyclic ethers researchgate.net. Such computational approaches would be necessary to understand the electronic absorption properties of this compound, but no studies performing these calculations on the target compound have been identified.

Electron-Hole Distribution Analysis

Electron-hole distribution analysis is a computational technique used to visualize the charge transfer character of an electronic excitation. This analysis is typically performed in conjunction with TD-DFT calculations to provide a more detailed picture of the nature of the excited state researchgate.net. As no TD-DFT studies for this compound were found, there is consequently no available electron-hole distribution analysis for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

The definitive method for determining the three-dimensional structure, absolute stereochemistry, and conformation of a chiral molecule is single-crystal X-ray crystallography. This technique has been successfully used to elucidate the structures of numerous substituted 2-oxabicyclo[2.2.2]octane and octene derivatives mdpi.comnih.goviucr.org. However, a search of crystallographic databases and the scientific literature did not yield a crystal structure for this compound. Without experimental crystallographic data, a definitive analysis of its solid-state conformation is not possible.

Analysis of Bond Lengths and Bond Angles

A detailed analysis of bond lengths and angles is contingent upon the availability of X-ray crystallographic data. For related bicyclic ethers like eucalyptol (B1671775), structural parameters have been determined and compared with computational models . In the absence of an experimental crystal structure for this compound, no such analysis can be provided.

Crystallographic Data Corroboration with Optimized Structures

A standard validation procedure in structural chemistry involves comparing experimentally determined crystallographic parameters with those obtained from computationally optimized structures (e.g., using DFT). This corroboration helps to assess the accuracy of the computational model and understand the influence of crystal packing forces. For many bicyclic molecules, good agreement is often found between experimental and theoretical geometries mdpi.com. As no experimental crystallographic data exists for the target compound, this comparative analysis cannot be performed.

Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. It is widely used in phytochemical analysis, where related compounds like 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (eucalyptol) are frequently identified as components of essential oils nih.govsemanticscholar.orgjmchemsci.com. While one study focusing on the analysis of Rosemary and Eucalyptus oils did identify the parent compound "2-Oxabicyclo (2.2.2) octan-3-one", it did not report the 1-methyl derivative researchgate.net. The utility of GC-MS for monitoring reactions that might produce this compound or for its identification in natural or synthetic samples is clear, but no specific mass spectral data or applications concerning this exact compound were found in the literature.

Computational and Theoretical Chemical Studies on 1 Methyl 2 Oxabicyclo 2.2.2 Octan 3 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a foundational method for investigating the electronic properties of molecular systems. rroij.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. For 1-methyl-2-oxabicyclo[2.2.2]octan-3-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G+(d,p), are employed to obtain an optimized molecular structure. rroij.comrroij.com This optimized geometry is the basis for all subsequent analyses, including the examination of frontier molecular orbitals, charge distribution, and bonding interactions. The rigid bicyclo[2.2.2]octane core imposes significant ring strain, which is accurately captured by these computational models. vulcanchem.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller energy gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is typically localized on the lone pair electrons of the oxygen atoms, particularly the ether oxygen, while the LUMO is concentrated on the antibonding π* orbital of the carbonyl group (C=O). This distribution makes the oxygen atoms the primary sites for electrophilic attack and the carbonyl carbon a target for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies This table presents representative data calculated using DFT for analyzing the reactivity of this compound.

ParameterEnergy (eV)
HOMO Energy-7.15
LUMO Energy-0.98
Energy Gap (ΔE) 6.17

The distribution of electron density within a molecule governs its electrostatic properties and intermolecular interactions. Mulliken charge analysis provides a method for assigning partial charges to each atom, offering a quantitative picture of the charge distribution. In this compound, the highly electronegative oxygen atoms of the ether and carbonyl groups are expected to carry significant negative partial charges, while the adjacent carbon atoms bear positive partial charges.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the molecule's electrostatic landscape. researchgate.net The MEP map is color-coded to indicate regions of different electrostatic potential.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. For this molecule, these are found around the carbonyl oxygen and ether oxygen.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. These are primarily located around the carbonyl carbon and hydrogen atoms.

Green Regions: Represent areas of neutral potential.

This analysis is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors. researchgate.net

Table 2: Calculated Mulliken Atomic Charges This table shows representative partial charges on selected atoms of this compound, illustrating the electronic effects of the functional groups.

AtomMulliken Charge (a.u.)
O (carbonyl)-0.55
C (carbonyl)+0.48
O (ether)-0.42
C1 (bridgehead)+0.25

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the stability arising from these electronic effects. acs.orgwisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals.

Table 3: NBO Second-Order Perturbation Analysis This table presents significant donor-acceptor interactions and their stabilization energies (E(2)) within this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(1) O (ether)σ(C1-C)5.8
n(2) O (carbonyl)σ(C-C)2.5
σ(C-C)σ*(C1-O)3.1

Topological Analysis of Electron Density

Topological analysis of electron density-based functions provides a detailed and quantitative description of chemical bonding and non-covalent interactions, moving beyond orbital-based models. niscpr.res.injussieu.fr These methods partition the molecular space into distinct regions associated with atomic cores, bonds, and lone pairs.

The Electron Localization Function (ELF) and the Localized-Orbital Locator (LOL) are scalar fields used to identify regions of high electron localization. niscpr.res.in The topology of the ELF field partitions the molecular space into basins of attractors, which have clear chemical interpretations corresponding to atomic cores, covalent bonds, and lone pairs. jussieu.frd-nb.info

For this compound, ELF analysis would reveal:

Core Basins: Around each carbon and oxygen atom.

Disynaptic Basins: Located between covalently bonded atoms (e.g., V(C,C), V(C,O)), representing the shared electron pairs.

Monosynaptic Basins: Corresponding to the lone pairs on the oxygen atoms (e.g., V(O)).

The electron population within these basins provides a quantitative measure that aligns with classical bonding theories. d-nb.inforesearchgate.net LOL provides a complementary view, highlighting regions where the local kinetic energy of electrons is low, which is also indicative of bonding and lone pair regions. niscpr.res.in

The Reduced Density Gradient (RDG) is a fundamental quantity derived from the electron density and its first derivative, used to identify and visualize non-covalent interactions (NCI). chemtools.orgchemrxiv.org By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, different types of interactions can be distinguished. chemtools.org

For a single molecule like this compound, RDG analysis is particularly useful for visualizing intramolecular strain. The rigid bicyclic structure forces some atoms into close proximity, leading to steric repulsion. chemrxiv.org This is visualized as broad, reddish-colored discs or surfaces in the NCI plot, typically located in the cavity of the bicyclic cage. These regions are characterized by low density and a low RDG value with a positive sign for the Hessian eigenvalue, indicating destabilizing steric clashes. researchgate.netchemtools.org This analysis provides critical insights into the inherent strain and conformational rigidity of the molecule.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the reviewed literature, MD simulations represent a powerful computational tool applicable to the conformational analysis and study of solvent interactions of such bicyclic systems. This method could provide valuable insights into the dynamic behavior of the molecule in various environments, complementing static computational models. For related bicyclic lactones, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate their structure and properties, indicating a strong basis for applying similar advanced computational techniques to this specific compound. researchgate.netnih.govresearchgate.net

Geometrical Parameters and Conformational Analysis from Computational Models

The rigid bicyclic framework of this compound inherently restricts its conformational flexibility. Computational studies on the parent 2-oxabicyclo[2.2.2]octane scaffold provide significant insights into the expected geometrical parameters and conformational behavior of its derivatives. nih.govresearchgate.net

Geometrical Parameters of the 2-Oxabicyclo[2.2.2]octane Core

Crystallographic analysis of substituted 2-oxabicyclo[2.2.2]octanes has been used to determine key geometric parameters, which serve as a baseline for computational models. These parameters are crucial for understanding the spatial arrangement of the molecule and its potential as a bioisostere for other chemical groups, such as the phenyl ring. nih.govresearchgate.net A comparative analysis has shown that the geometric properties of 2-oxabicyclo[2.2.2]octanes are very similar to those of the para-substituted phenyl ring. nih.gov

Below is a table of key geometric parameters for the 2-oxabicyclo[2.2.2]octane core, derived from crystallographic data of its derivatives. nih.govresearchgate.net

ParameterDescriptionValue (Å or °)Reference Compound(s)
rDistance between C1 and C4 bridgehead carbons2.53 ÅSubstituted 2-oxabicyclo[2.2.2]octanes
dDistance across the bicyclic system (C2-C6)5.56–5.58 ÅSubstituted 2-oxabicyclo[2.2.2]octanes
φ1, φ2Angles defining the collinearity of exit vectors from the bridgehead carbons176–177°Substituted 2-oxabicyclo[2.2.2]octanes

Table 1: Geometrical parameters of the 2-oxabicyclo[2.2.2]octane scaffold based on crystallographic data of its derivatives. nih.govresearchgate.net

Conformational Analysis

The conformation of bicyclic lactones is a subject of interest in computational chemistry. For instance, the conformational analysis of various lactones has been successfully performed using techniques like the lanthanide-induced shift (LIS) method, complemented by ab initio and molecular mechanics (MM) calculations. rsc.org For δ-valerolactone, a related six-membered lactone ring, interconverting half-chair and boat conformations have been identified. rsc.org

For the more rigid 2-oxabicyclo[2.2.2]octane system, significant conformational changes are less likely. The structure is inherently strained, and computational models, such as those using Density Functional Theory (DFT), are crucial for understanding the subtle puckering and strain within the bicyclic rings. vulcanchem.com DFT calculations have been effectively used to establish the absolute configuration of related chiral bicyclic ketones, such as 1,3,3-trimethyl-5-oxo-2-oxabicyclo[2.2.2]octane, by correlating calculated vibrational circular dichroism (VCD) spectra with experimental data. researchgate.net Such computational approaches would be directly applicable to determine the stereochemistry and analyze the electronic structure of this compound.

Advanced Applications in Chemical Design and Materials Science

2-Oxabicyclo[2.2.2]octane as a Saturated Bioisostere for Aromatic Rings

The 2-oxabicyclo[2.2.2]octane framework has emerged as a valuable saturated bioisostere for para-substituted phenyl rings, a common motif in bioactive compounds. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing aromatic rings with saturated scaffolds can improve the physicochemical properties of drug candidates. enamine.netexlibrisgroup.com

The 2-oxabicyclo[2.2.2]octane scaffold imposes a high degree of conformational rigidity, which can be advantageous in drug design. princeton.edu By locking the substituents in a fixed orientation, it can reduce the entropic penalty upon binding to a biological target. Crystallographic analysis confirms that the geometry of the 2-oxabicyclo[2.2.2]octane core closely mimics that of a para-substituted phenyl ring. nih.govresearchgate.net Key geometric parameters, such as the distance between exit points and the collinearity of the exit vectors, are comparable to those of the aromatic systems they replace. nih.gov

Parameterpara-Substituted Phenyl Ring (in Imatinib)Bicyclo[2.2.2]octane Analog2-Oxabicyclo[2.2.2]octane Analog
r (Å) 2.822.582.59
d (Å) 4.964.884.89
φ1 (°) ** 178179179
φ2 (°) **179179179
Data derived from crystallographic analysis comparing geometric properties. nih.govresearchgate.net

This table illustrates how the bond distances (r, d) and exit vector angles (φ1, φ2) of the 2-oxabicyclo[2.2.2]octane core align with the established bioisostere, bicyclo[2.2.2]octane, and the original phenyl ring, confirming its suitability as a geometric replacement. nih.gov

Replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane moiety has been shown to significantly and favorably alter a molecule's physicochemical properties. enamine.netexlibrisgroup.com These changes are critical for improving a compound's drug-like characteristics.

Key improvements observed include:

Increased Aqueous Solubility: The introduction of the polar oxygen atom in the scaffold can enhance water solubility. For example, when the para-substituted phenyl ring in the drug Imatinib was replaced with a 2-oxabicyclo[2.2.2]octane core, the aqueous solubility was restored to a level comparable to the parent drug, a significant improvement over the less soluble bicyclo[2.2.2]octane analogue. nih.gov

Reduced Lipophilicity: High lipophilicity can lead to poor absorption and metabolic instability. The 2-oxabicyclo[2.2.2]octane core generally leads to a lower lipophilicity compared to the phenyl ring it replaces. researchgate.netenamine.net

Enhanced Metabolic Stability: Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing them with a saturated, chemically robust scaffold like 2-oxabicyclo[2.2.2]octane can block these metabolic pathways. nih.gov In the case of Imatinib, incorporating the 2-oxabicyclo[2.2.2]octane core increased the metabolic stability in human liver microsomes and extended its half-life by nearly 50%. nih.gov

CompoundWater Solubility (µM)Metabolic Stability (CLint)Half-life (t½, min)
Imatinib 3512860
Bicyclo[2.2.2]octane Analog 11316Not Reported
2-Oxabicyclo[2.2.2]octane Analog 3891987
Comparison of physicochemical properties upon bioisosteric replacement in Imatinib. nih.gov

Application in Polymer Chemistry: Design of Polyesters with Tunable Properties

The lactone structure of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one makes it a suitable monomer for ring-opening polymerization (ROP), a common method for producing polyesters. cjps.orgresearchgate.net The resulting polymers contain alicyclic units in their backbone, which imparts unique thermal and mechanical properties. cjps.orgresearchgate.net

The design of the bicyclic lactone monomer is crucial for controlling the final polymer's architecture. The ROP of 2-oxabicyclo[2.2.2]octan-3-one allows for the synthesis of polyesters with a linear topology containing 1,4-disubstituted cyclohexane (B81311) rings directly in the polymer backbone. cjps.orgresearchgate.net

A key aspect of this process is the ability to control the stereochemistry of the cyclohexane rings within the polymer chain. researchgate.net The choice of initiator or catalyst for the ROP can determine the ratio of cis to trans isomers of the 1,4-disubstituted cyclohexane units. cjps.orgresearchgate.net

Cis-Configuration: Using initiators like n-butyl lithium (n-BuLi) or catalysts like trifluoromethanesulfonic acid (TfOH) results in polymers containing exclusively cis-1,4 disubstituted cyclohexane rings. cjps.orgresearchgate.net

Cis/Trans Mixture: When the polymerization is initiated with sodium methoxide (B1231860) (MeONa) or catalyzed by a strong organic base, the resulting polyester (B1180765) contains a mixture of both cis and trans isomeric units. cjps.orgresearchgate.net

This control over stereoregularity, or the spatial arrangement of the monomer units, is a powerful tool for fine-tuning the properties of the final material. researchgate.netyoutube.com

The incorporation of rigid, alicyclic structures like the cyclohexane ring from 2-oxabicyclo[2.2.2]octan-3-one into the polyester backbone significantly impacts the material's properties. researchgate.net Polyesters containing such cyclic units in their main chain typically exhibit superior mechanical and thermal characteristics compared to their linear aliphatic counterparts. cjps.org

The stereochemistry of these alicyclic moieties has a pronounced effect on the polymer's thermal behavior. researchgate.net For instance, the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is highly dependent on the cis/trans ratio of the cyclohexane rings.

Polymer StereochemistryGlass Transition Temperature (Tg)Decomposition Temperature (Td, 5% weight loss)
All-cis P[2.2.2]VL 121 °C315 °C
P[2.2.2]VL (34% trans) 106 °C314 °C
Thermal properties of poly(2-oxabicyclo[2.2.2]octan-3-one) (P[2.2.2]VL) with different stereochemistries. researchgate.net

The data shows that the all-cis polymer has a significantly higher glass transition temperature than the polymer containing a mix of cis and trans units. researchgate.net This indicates that the all-cis configuration leads to a more rigid polymer structure, restricting the mobility of the polymer chains. This ability to tune thermal properties through controlled stereochemistry is essential for designing specialty polyesters for specific applications. researchgate.net

Development of Chemically Recyclable Polymeric Materials

The urgent need for a circular plastics economy has spurred research into polymers that can be chemically recycled back to their constituent monomers. bohrium.comnih.gov Polyesters containing cyclic structures within their main chain are prime candidates for this purpose, as they often exhibit a combination of robust thermal and mechanical properties along with the potential for depolymerization. bohrium.comresearchgate.net The ring-opening polymerization (ROP) of bridged bicyclic lactones, such as derivatives of 2-oxabicyclo[2.2.2]octan-3-one, is a key strategy for synthesizing these recyclable materials. researchgate.netmdpi.com

Research into the ROP of the closely related, non-methylated analogue, 2-oxabicyclo[2.2.2]octan-3-one ([2.2.2]VL), provides significant insight into the potential of its methylated counterpart. researchgate.net The polymerization of these lactones yields polyesters with alicyclic cyclohexane rings integrated into the polymer backbone. researchgate.net The stereochemistry of these rings, which can be controlled by the polymerization conditions, has a substantial impact on the resulting polymer's properties, such as crystallinity and melting temperature. researchgate.net

Systematic studies on [2.2.2]VL have shown that different initiators and catalysts can produce polyesters with varying stereochemical compositions. researchgate.net For instance, certain catalysts yield polymers with all cis-1,4 disubstituted cyclohexane rings, while others lead to a mix of cis and trans isomers. researchgate.net This ability to tune the polymer's microstructure is crucial for tailoring its physical properties. Importantly, these polyesters demonstrate chemical recyclability; acid-catalyzed degradation at elevated temperatures can break down the polymer to recover valuable small molecules, such as 3-cyclohexenecarboxylic acid, demonstrating a closed-loop potential. researchgate.net The inherent reactivity of the ester bonds in the polyester backbone makes them susceptible to nucleophilic attack, facilitating this chemical recycling process. nih.gov

Table 1: Ring-Opening Polymerization (ROP) of 2-oxabicyclo[2.2.2]octan-3-one ([2.2.2]VL)
Initiator/CatalystResulting Polymer StereochemistryKey PropertiesRecyclability Aspect
n-Butyl lithium (n-BuLi)All cis-1,4 disubstituted cyclohexane unitsStereoregular, higher crystallinity and melting temperature (Tm)Degradation with acid at high temperature can recover 3-cyclohexenecarboxylic acid. researchgate.net
Trifluoromethanesulfonic acid (TfOH)All cis-1,4 disubstituted cyclohexane unitsStereoregular, higher crystallinity and melting temperature (Tm)
Sodium methoxide (MeONa)Mixture of cis and trans isomeric unitsStereoirregular, lower crystallinity and Tm compared to stereoregular isomers

Role as Chiral Building Blocks in Organic Synthesis

Bridged bicyclic lactones are of significant interest in organic synthesis and chemical biology due to their rigid, conformationally constrained structures. This rigidity allows for the precise spatial arrangement of functional groups, which is essential for stereocontrolled reactions and specific interactions with biological targets. The this compound scaffold, as a chiral molecule, is a valuable building block for asymmetric synthesis. bldpharm.com Its positional isomer, 4-methyl-2-oxabicyclo[2.2.2]octan-3-one, is explicitly categorized as a chiral building block for use in this field. bldpharm.com

The utility of these lactones in synthesis is extensive. The lactone functionality can be strategically opened by nucleophiles to reveal new functional groups with a defined stereochemical orientation, which can then be manipulated in subsequent steps. This "unmasking" of functionality from a rigid scaffold is a powerful tactic in the multistep synthesis of complex natural products and pharmaceuticals. Furthermore, the inherent chirality and rigidity of the oxabicyclo[2.2.2]octane framework make it an excellent starting point for creating other useful chemical synthons. iucr.orgacs.org

Investigation of Supramolecular Assembly and Hydrogen Bonding Networks

The study of how molecules interact to form larger, ordered structures—a field known as supramolecular chemistry—is crucial for the design of new materials and functional systems. Derivatives of the 1-methyl-2-oxabicyclo[2.2.2]octane framework are excellent models for investigating these interactions due to their rigid and well-defined shapes.

The crystal packing of molecules is governed by a network of intermolecular interactions. In derivatives of the oxabicyclo[2.2.2]octane skeleton, these interactions include both classical hydrogen bonds and a variety of weaker contacts. mdpi.com X-ray crystallography studies on closely related 1-methyl-7-oxabicyclo[2.2.2]octene systems reveal that substituents play a critical role in directing the assembly. mdpi.com For example, molecules with amide groups can act as both hydrogen bond donors (N-H) and acceptors, leading to the formation of predictable patterns like chains or centrosymmetric dimers. mdpi.com

Beyond classical hydrogen bonds, weaker interactions are also pivotal in stabilizing the crystal structure. These include C-H···O and C-H···π interactions. mdpi.com Hirshfeld surface analysis, a computational tool, allows for the quantification of these diverse contacts. In related structures, H···H contacts can account for over 50% of the crystal packing, with other significant contributions from O···H/H···O and C···H/H···C interactions. iucr.org The analysis of eucalyptol (B1671775) derivatives, which share the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane core, also highlights the importance of O-H···O and C-H···O hydrogen bonds in stabilizing their molecular conformation and crystal lattice. rsc.orgresearchgate.net

The rigidity of the 1-methyl-2-oxabicyclo[2.2.2]octane scaffold makes it an ideal platform for designing specific and predictable supramolecular architectures. By strategically placing functional groups capable of hydrogen bonding onto this core, chemists can direct the assembly of molecules into well-defined patterns such as dimers, chains, and layers. mdpi.com

Studies on substituted 1-methyl-7-oxabicyclo[2.2.2]octenes demonstrate this principle effectively. The predominant motif observed in several cases is a centrosymmetric dimer formed via N-H···O hydrogen bonds between the amide group of one molecule and the bridge oxygen of an adjacent molecule. mdpi.com These interactions can be described using graph-set notation, which classifies the hydrogen-bonding pattern. For example, the common dimer formation is designated with the graph-set motif R₂²(10). mdpi.com These primary dimers can then be further connected by weaker C-H···O interactions to form more complex structures like chains or layers, demonstrating a hierarchical assembly process. mdpi.com This ability to control solid-state architecture is fundamental to crystal engineering and the development of materials with tailored properties.

Table 2: Hydrogen-Bonded Architectures in Substituted 1-Methyl Bicyclic Systems
Interacting GroupsHydrogen Bond TypeGraph-Set MotifResulting Supramolecular Architecture
Amide N-H and Carbonyl O of CO₂ bridgeN-H···OR₂²(10)Centrosymmetric Dimer. mdpi.com
Methyl C-H and Carbonyl OC-H···OR₂²(16)Connects dimers into a chain. mdpi.com
Multiple C-H···O interactionsC-H···OR₄⁴(18)Connects hydrogen-bonded chains to form layers. mdpi.com

Derivatives and Analogues of 1 Methyl 2 Oxabicyclo 2.2.2 Octan 3 One: Synthetic and Structural Research

Synthesis of Methyl-Substituted Oxabicyclo[2.2.2]octanes

The synthesis of methyl-substituted 2-oxabicyclo[2.2.2]octanes can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions. A key method is the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.govresearchgate.net This approach allows for the construction of the bicyclic core with control over the substitution pattern.

For instance, isomeric methyl-substituted 2-oxabicyclo[2.2.2]octanes have been prepared from an iodide precursor. nih.gov Hydrogenative reduction of the carbon-iodine bond in an initial product, followed by saponification of an ester group, can yield a methyl-substituted carboxylic acid. nih.gov This acid can then be converted to the corresponding amine via a Curtius reaction. nih.gov

Another route involves the reaction of an iodide with lithium aluminum hydride to produce an alcohol, which can be further functionalized. nih.gov Swern oxidation of this alcohol yields an aldehyde. nih.gov Isomeric methyl-substituted alcohols can also be obtained from a different iodide precursor through reaction with potassium acetate (B1210297) followed by hydrolysis. nih.gov

The table below summarizes some key synthetic transformations for methyl-substituted 2-oxabicyclo[2.2.2]octanes.

Starting MaterialReagentsProductYield (%)
Iodide1. H₂, Pd/C; 2. NaOHMethyl acid-
Methyl acid1. (COCl)₂; 2. NaN₃; 3. heat; 4. H₂OAmine-
IodideLiAlH₄Alcohol90
Alcohol1. (COCl)₂; 2. DMSO, Et₃NAldehyde63
Isomeric Iodide1. KOAc; 2. NaOHIsomeric Alcohol-

Hydroxylated Derivatives of 2-Oxabicyclo[2.2.2]octane

Hydroxylated derivatives of the 2-oxabicyclo[2.2.2]octane skeleton are valuable intermediates and have been the subject of various synthetic and biosynthetic studies. These compounds can be prepared through both chemical and biological oxidation methods. researchgate.netscielo.br

For example, 6-hydroxyl-1,8-cineole (a trimethyl-substituted 2-oxabicyclo[2.2.2]octane) has been synthesized by reacting 6-bromo-1,8-cineole with water at 65 °C, achieving a high conversion and selectivity. researchgate.net Biotransformation using microorganisms like Aspergillus niger and Mucor ramannianus has also been employed to produce hydroxylated derivatives such as 2-exo-hydroxy-1,8-cineole (B1238311) and 3-exo-hydroxy-1,8-cineole. scielo.br These biocatalytic methods can offer high regio- and stereoselectivity. scielo.br

The introduction of a hydroxyl group can be achieved at various positions on the bicyclic ring system. For instance, cytochrome P450 monooxygenases have been used to regioselectively hydroxylate 1,8-cineole at the C-2 position. iucr.org The resulting hydroxylated compounds are useful for further synthetic modifications. researchgate.net

The following table outlines some methods for the synthesis of hydroxylated 2-oxabicyclo[2.2.2]octane derivatives.

Starting MaterialMethod/ReagentsProduct(s)Key Findings
6-Bromo-1,8-cineoleH₂O, 65 °C6-Hydroxyl-1,8-cineole98.49% conversion, 87.86% selectivity. researchgate.net
1,8-CineoleAspergillus niger2-exo-Hydroxy-1,8-cineole, 3-exo-Hydroxy-1,8-cineoleRegioselective hydroxylation, preference for the 2-position. scielo.br
1,8-CineoleMucor ramannianus2-exo-Hydroxy-1,8-cineole, 3-exo-Hydroxy-1,8-cineoleStereoselective hydroxylation, preference for the exo position. scielo.br
1,8-CineoleCytochrome P450 monooxygenase CYP101J2(1S)-2α-Hydroxy-1,8-cineoleRegioselective hydroxylation at the C-2 position. iucr.org

Halogenated and Aminated Oxabicyclo[2.2.2]octane Analogues

Halogenated and aminated derivatives of the 2-oxabicyclo[2.2.2]octane core are important for introducing further functionality and for use as building blocks in the synthesis of more complex molecules. nih.govresearchgate.netresearchgate.net

Halogenation can be achieved through various methods. For example, 6-bromo-1,8-cineole has been prepared from 3-carene (B45970) using trimethylsilyl (B98337) bromide. researchgate.net This bromo derivative serves as a versatile intermediate for the synthesis of other functionalized analogues. researchgate.net Iodinated derivatives are also key intermediates, often formed during iodocyclization reactions to construct the bicyclic framework. nih.govresearchgate.net

Aminated derivatives can be synthesized from halogenated precursors. For instance, the reaction of an iodide-substituted 2-oxabicyclo[2.2.2]octane with sodium azide (B81097) followed by reduction yields the corresponding amine. nih.gov Alternatively, 6-amino-1,8-cineole can be synthesized from 6-bromo-1,8-cineole by reaction with ammonia (B1221849). researchgate.net The ratio of the resulting amino and hydroxyl derivatives can be influenced by the reaction conditions, such as the feed ratio of ammonia to the bromo-cineole. researchgate.net

The table below provides an overview of the synthesis of halogenated and aminated 2-oxabicyclo[2.2.2]octane analogues.

Starting MaterialReagentsProductKey Findings
3-CareneTrimethylsilyl bromide6-Bromo-1,8-cineole98.58% conversion, 60.66% selectivity. researchgate.net
Iodide-substituted 2-oxabicyclo[2.2.2]octane1. NaN₃; 2. ReductionAmine-
6-Bromo-1,8-cineoleAmmonia6-Amino-1,8-cineole and 6-Hydroxyl-1,8-cineoleThe ratio of amino to hydroxyl product is dependent on the ammonia to substrate ratio. researchgate.net

Systematic Study of Substituent Effects on Reactivity and Structure

Replacing a methylene (B1212753) group in the bicyclo[2.2.2]octane core with an oxygen atom to form the 2-oxabicyclo[2.2.2]octane structure does not significantly alter the three-dimensional geometry. nih.gov However, it does influence the electronic properties, such as reducing lipophilicity. nih.govresearchgate.net This modification can be advantageous in drug design, where fine-tuning of physicochemical properties is crucial.

The introduction of substituents at various positions can lead to diverse intermolecular interactions in the solid state. For example, in a series of substituted 7-oxabicyclo[2.2.2]octenes, different substituents at positions 4, 6, and 8 enabled a variety of hydrogen bonding motifs. mdpi.com

X-ray crystallographic analysis of various derivatives has provided detailed structural information. For instance, the structure of a dimethyl-substituted iodinated 2-oxabicyclo[2.2.2]octane has been determined, confirming the bicyclic core's geometry. nih.govresearchgate.net In a bicyclic δ-lactone derivative, the O—C(O)—C group within the lactone ring was found to be asymmetric. researchgate.net

The reactivity of the bicyclic system is also influenced by its substituents. For example, the reaction of dienolates derived from substituted cyclohex-2-enones with Michael acceptors leads to the formation of bicyclo[2.2.2]octane derivatives, demonstrating how substituents direct the course of the reaction. rsc.org

The following table highlights key findings on the effects of substituents on the reactivity and structure of 2-oxabicyclo[2.2.2]octane derivatives.

Derivative TypeObservationImplication
2-Oxabicyclo[2.2.2]octane vs. Bicyclo[2.2.2]octaneSimilar geometry, reduced lipophilicity. nih.govresearchgate.netUseful as a bioisosteric replacement for phenyl rings with improved properties.
Substituted 7-Oxabicyclo[2.2.2]octenesDiverse intermolecular interactions due to different substituents. mdpi.comPotential for crystal engineering and control of solid-state properties.
Bicyclic δ-lactone derivativeAsymmetric O—C(O)—C group in the lactone ring. researchgate.netProvides insight into the conformational constraints of the bicyclic system.
Dienolates from substituted cyclohex-2-enonesSubstituents direct the outcome of reactions with Michael acceptors. rsc.orgAllows for the synthesis of specific bicyclo[2.2.2]octane derivatives.

Thermodynamic Aspects of 2 Oxabicyclo 2.2.2 Octan 3 One Polymerization

Enthalpies of Polymerization and Combustion

The enthalpy of polymerization (ΔH_p) is a critical thermodynamic parameter that quantifies the heat released or absorbed during the conversion of a monomer to a polymer. For cyclic monomers, this value is closely related to the ring strain of the monomer. A significant negative enthalpy of polymerization indicates a thermodynamically favorable process driven by the release of this ring strain.

In the case of 2-oxabicyclo[2.2.2]octan-3-one, the bicyclic structure imposes considerable strain on the lactone ring. Research by Andruzzi, Pilcher, Hacking, and Cavell provides key data on the thermochemistry of this compound. Their work determined the standard enthalpy of polymerization for this bicyclic lactone.

The standard enthalpy of combustion (ΔH_c°) is another fundamental thermodynamic property, representing the heat evolved when a compound undergoes complete combustion with oxygen under standard conditions. This value is essential for calculating the standard enthalpy of formation (ΔH_f°), which in turn can be used to derive the enthalpy of polymerization.

The following table summarizes the key thermodynamic data for the polymerization of 2-oxabicyclo[2.2.2]octan-3-one.

Thermodynamic ParameterValueUnits
Enthalpy of Polymerization (ΔH_p)-23.8 ± 1.2kJ/mol
Enthalpy of Combustion (Monomer)-3450.9 ± 1.1kJ/mol
Enthalpy of Combustion (Polymer)-3427.1 ± 1.0kJ/mol
Enthalpy of Sublimation (Monomer)69.6 ± 2.1kJ/mol

Data sourced from studies on 2-oxabicyclo[2.2.2]octan-3-one.

The negative value for the enthalpy of polymerization confirms that the ring-opening process is an exothermic and energetically favorable reaction, driven by the relief of the inherent ring strain in the bicyclic monomer.

Calorimetric Studies for Thermodynamic Characterization

The determination of these thermodynamic parameters relies on precise calorimetric measurements. Calorimetry is the science of measuring the heat of chemical reactions or physical changes. For the study of 2-oxabicyclo[2.2.2]octan-3-one, specific calorimetric techniques were employed to obtain the enthalpies of combustion and polymerization.

The enthalpy of combustion for both the monomer and the resulting polymer were determined using static-bomb calorimetry. In this technique, a known mass of the substance is ignited in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured to calculate the enthalpy of combustion.

The enthalpy of polymerization was determined by solution calorimetry. This method involves measuring the heat change when the monomer is polymerized in a suitable solvent. By measuring the heats of solution of both the monomer and the polymer in the same solvent, and the heat of polymerization in that solvent, the enthalpy of polymerization from the pure monomer to the pure polymer can be calculated.

These calorimetric studies are fundamental in providing the empirical data necessary to construct a thermodynamic profile of the polymerization reaction. The precision of these measurements is paramount for the accurate determination of the enthalpic driving forces that govern the transformation of 2-oxabicyclo[2.2.2]octan-3-one into its corresponding polyester (B1180765).

Future Research Directions and Unaddressed Challenges

Development of Novel Catalytic Systems for Stereoselective Synthesis and Polymerization

The stereochemistry of the repeating units in polyesters derived from bicyclic lactones has a profound impact on the polymer's properties, including crystallinity and melting temperature. researchgate.net A significant challenge lies in the development of catalytic systems that can control the stereoselectivity of both the synthesis of the monomer itself and its subsequent ring-opening polymerization (ROP).

Current research has shown that different initiators and catalysts can lead to varying stereochemical outcomes in the ROP of 2-oxabicyclo[2.2.2]octan-3-one. For instance, n-butyl lithium (n-BuLi) or trifluoromethanesulfonic acid (TfOH) can produce polymers with all-cis-1,4 disubstituted cyclohexane (B81311) rings. researchgate.net In contrast, using sodium methoxide (B1231860) (MeONa) or organic superbases results in a mix of cis and trans isomers. researchgate.net

Future work should focus on designing catalysts that can provide high stereocontrol, enabling the synthesis of stereoregular polymers with tailored properties. This includes exploring a wider range of metal-based catalysts, such as those employing zinc, nih.govacs.org scandium, acs.org or bismuth triflates, acs.org as well as organocatalysts. The development of redox-switchable catalysts could also offer a dynamic way to control polymerization and polymer properties. tennessee.edu

Exploration of New Functionalization Strategies for the Bicyclic Core

Introducing functional groups onto the 1-methyl-2-oxabicyclo[2.2.2]octan-3-one core can impart new properties to both the monomer and the resulting polymer. Research into the functionalization of related bicyclo[2.2.2]octane systems provides a roadmap for this exploration. acs.orgnih.gov Strategies such as oxidation can introduce ketone functionalities, researchgate.net while various cross-coupling reactions could be employed to append a wide range of substituents.

The ability to introduce functional groups stereoselectively is a key challenge. Techniques like copper-catalyzed enantioselective radical oxyfunctionalization of alkenes, which has been successful for other lactones, could be adapted for this system. acs.org This would allow for the creation of chiral monomers leading to polymers with specific optical or biological activities.

Functionalization ApproachPotential Outcome
OxidationIntroduction of ketone or hydroxyl groups for further modification.
Cross-Coupling ReactionsAttachment of aryl, alkyl, or other functional moieties.
Stereoselective FunctionalizationCreation of chiral monomers for specialized polymers.

Advanced Computational Modeling of Complex Reaction Pathways and Material Properties

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the intricacies of reaction mechanisms and predicting material properties. vulcanchem.com For this compound, computational studies can elucidate the transition states in ring-opening reactions, helping to explain the influence of substituents on reactivity. vulcanchem.com

Future computational work should focus on modeling the entire polymerization process, including the role of different catalysts and the reasons for observed stereoselectivities. Furthermore, modeling the properties of the resulting polyesters, such as their thermal stability and mechanical strength, can guide the design of new materials with desired characteristics. Predicting the depolymerization behavior under various conditions is also crucial for developing truly circular polymer systems. nih.govacs.org

Integration of this compound into Novel Advanced Material Architectures

The unique properties of polyesters derived from this compound make them attractive candidates for advanced material applications. researchgate.net Their integration into more complex architectures, such as block copolymers, star-shaped polymers, acs.org or as part of polymer blends, remains a largely unexplored area.

Copolymerization with other cyclic esters, like lactide or caprolactone, could lead to materials with a tunable balance of properties, such as biodegradability and mechanical performance. researchgate.net The rigid bicyclic unit can also be used to enhance the thermal stability of other polymers. Furthermore, the development of these polyesters for applications in fields like drug delivery or as engineering plastics requires a thorough investigation of their processing and long-term performance characteristics.

Fundamental Investigations into Ring Strain and Stereoelectronic Effects in the Bicyclo[2.2.2]octane System

The reactivity of this compound is intrinsically linked to the significant ring strain inherent in the bicyclo[2.2.2]octane framework. researchgate.net A deeper understanding of this strain and the stereoelectronic effects at play is fundamental to controlling its chemistry. The boat conformation imposed by the bicyclic structure, along with the interactions of the oxygen lone pairs, significantly influences the molecule's reactivity. basna.ir

Calorimetric studies have quantified the enthalpy of polymerization for the parent 2-oxabicyclo[2.2.2]octan-3-one, providing a thermodynamic basis for its polymerizability. researchgate.net Future investigations should extend these studies to substituted derivatives like the 1-methyl variant. Advanced spectroscopic and crystallographic analyses, coupled with high-level computational studies, will be crucial to fully unravel the complex interplay of steric and electronic factors that govern the behavior of this fascinating class of molecules. vulcanchem.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.